![molecular formula C20H19ClN6O2S B2450779 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 890895-99-5](/img/structure/B2450779.png)
4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry, pharmacology, and industrial chemistry. It consists of a pyrazolopyrimidine core, a chloro-methylphenyl group, and a benzenesulfonamide moiety. This intricate structure plays a pivotal role in the compound's biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazolopyrimidine Core
Starting with a substituted benzaldehyde, it undergoes condensation with hydrazine to form hydrazone.
Cyclization of hydrazone with a suitable nitrile compound yields the pyrazolo[3,4-d]pyrimidine ring.
Attachment of the Chloro-methylphenyl Group
The chloro-methylphenyl group is introduced via a nucleophilic substitution reaction. This requires the pyrazolopyrimidine core to react with 3-chloro-4-methylphenyl chloride under basic conditions.
Sulfonamide Formation
The final step involves the sulfonation of the amine group on the ethyl chain. The pyrazolopyrimidine derivative reacts with benzenesulfonyl chloride in the presence of a base like triethylamine to produce the target compound.
Industrial Production Methods: On an industrial scale, the synthesis might involve optimizing reaction conditions for yield and purity. Steps include:
Optimization of Solvents: : Using appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature Control: : Conducting reactions at elevated temperatures to enhance reaction rates.
Purification: : Employing chromatographic techniques and recrystallization to achieve high-purity products.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions primarily at the methyl group attached to the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: : Reduction of the nitro group, if present, on the benzene ring can lead to the corresponding amine derivative.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, such as hydrolysis to form the corresponding sulfonic acid and amine.
Oxidation: : Reagents like KMnO₄ or H₂O₂.
Reduction: : Reagents like SnCl₂ in hydrochloric acid.
Substitution: : Typically requires bases like NaOH or K₂CO₃.
Oxidation Products: : 3-chloro-4-carboxyphenyl derivative.
Reduction Products: : Corresponding aniline derivative.
Substitution Products: : Sulfonic acid and corresponding amine.
科学研究应用
This compound has wide-ranging applications, particularly in the development of pharmaceuticals. In medicinal chemistry, it's investigated for its potential as a kinase inhibitor, targeting various cancer pathways. Its structure allows for interactions with the ATP-binding sites of kinases, making it a promising candidate in oncology. Additionally, it’s researched for its anti-inflammatory properties and potential applications in treating autoimmune diseases. In industrial chemistry, it serves as a building block for more complex molecules and functional materials.
作用机制
The biological activity of 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide primarily involves kinase inhibition. It binds to the ATP-binding site of kinases, blocking their activity. This inhibition disrupts signal transduction pathways, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells. Molecular targets include various kinases such as BRAF, MEK, and PI3K, which are critical in cell growth and survival pathways.
相似化合物的比较
Similar Compounds:
Imatinib: : A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Shares a similar mechanism of action but targets different kinases.
Dasatinib: : Another kinase inhibitor with a broader target spectrum compared to 4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide.
Sorafenib: : Targets multiple kinases including Raf kinases and VEGFR, used in the treatment of liver and kidney cancer.
Uniqueness: What sets this compound apart is its specific binding affinity and selectivity towards certain kinases, potentially leading to fewer side effects and higher efficacy in targeted therapies.
Conclusion
This compound is a compound of significant interest in medicinal and industrial chemistry. Its synthesis involves intricate steps and conditions, and it exhibits a variety of chemical reactions. This compound’s application in research, especially in kinase inhibition, showcases its potential in therapeutic developments. With a detailed understanding of its preparation, reactions, and mechanism of action, this compound stands out among its peers for its targeted efficacy in medical science.
属性
IUPAC Name |
4-[2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2S/c1-13-2-5-15(10-18(13)21)27-20-17(11-26-27)19(24-12-25-20)23-9-8-14-3-6-16(7-4-14)30(22,28)29/h2-7,10-12H,8-9H2,1H3,(H2,22,28,29)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHPFKJKHHTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)
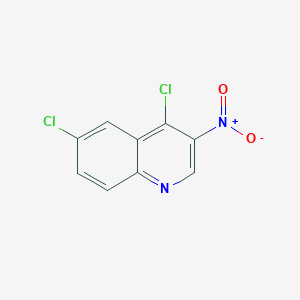
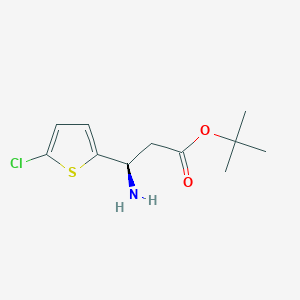
![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)
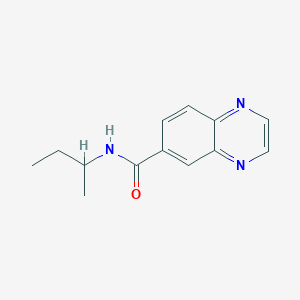
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)
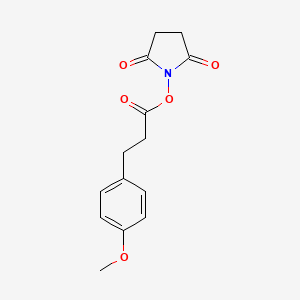
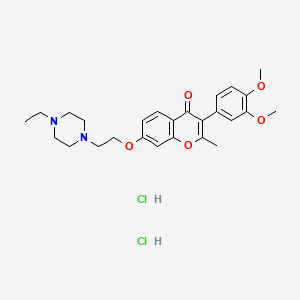
![3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2450709.png)
![N-{1-[(2,3-dimethoxyphenyl)methyl]-1H-pyrazol-5-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2450711.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2450712.png)
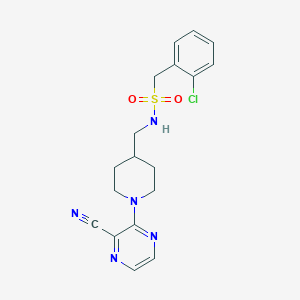
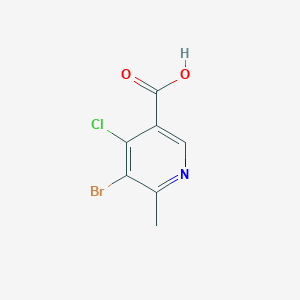
![1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2450719.png)
